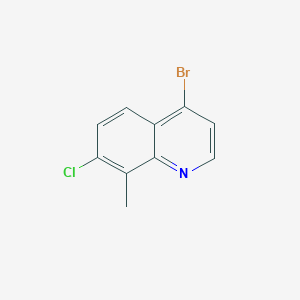
4-Bromo-7-chloro-8-méthylquinoléine
Vue d'ensemble
Description
4-Bromo-7-chloro-8-methylquinoline is a compound with the molecular formula C10H7BrClN and a molecular weight of 256.5 . It is also known by its IUPAC name, 4-bromo-7-chloro-8-methylquinoline .
Synthesis Analysis
Quinoline synthesis involves various methods, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skrydstrup, and others . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4-Bromo-7-chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 346.6±37.0 °C at 760 mmHg, and a flash point of 163.4±26.5 °C .Physical And Chemical Properties Analysis
4-Bromo-7-chloro-8-methylquinoline has a molecular weight of 256.526, a density of 1.6±0.1 g/cm3, a boiling point of 346.6±37.0 °C at 760 mmHg, and a flash point of 163.4±26.5 °C . Its exact mass is 254.945038, and it has a LogP value of 3.97 .Applications De Recherche Scientifique
Recherche pharmaceutique et développement de médicaments
Les dérivés de la quinoléine comme la 4-Bromo-7-chloro-8-méthylquinoléine sont des structures essentielles dans la découverte de médicaments en raison de leurs activités biologiques et pharmaceutiques . Ils sont souvent utilisés dans la synthèse de composés aux effets thérapeutiques potentiels. Ce composé peut être utilisé dans le développement de nouveaux médicaments, notamment dans le domaine des médicaments anti-infectieux et anticancéreux.
Synthèse organique et réactions chimiques
En chimie organique synthétique, les dérivés de la quinoléine servent d'intermédiaires et de catalyseurs pour diverses réactions chimiques . Les substituants bromo et chloro sur le cycle quinoléique peuvent subir des transformations chimiques supplémentaires, permettant la synthèse de molécules organiques complexes.
Safety and Hazards
The safety data sheet (SDS) for 4-Bromo-7-chloro-8-methylquinoline indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for drug discovery and play a major role in medicinal chemistry . Future research may focus on synthesizing new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Mécanisme D'action
Target of Action
Quinoline and its derivatives are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological and pharmaceutical activities .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, but the specific pathways depend on the exact structure and functional groups of the derivative .
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities .
Propriétés
IUPAC Name |
4-bromo-7-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJBOHONVONFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653691 | |
| Record name | 4-Bromo-7-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070879-42-3 | |
| Record name | Quinoline, 4-bromo-7-chloro-8-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



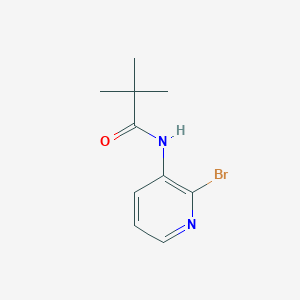
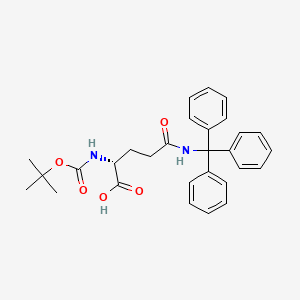

![6-Bromo-5-methylbenzo[D]thiazol-2-amine](/img/structure/B1517323.png)
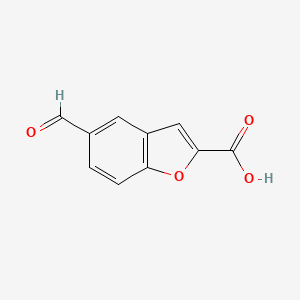
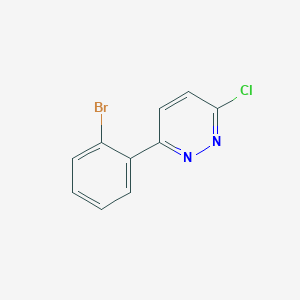
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1517328.png)
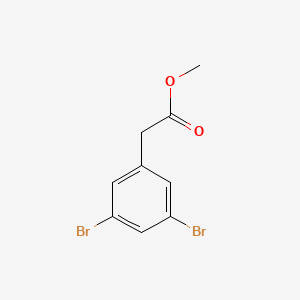
(propan-2-yl)amine](/img/structure/B1517330.png)
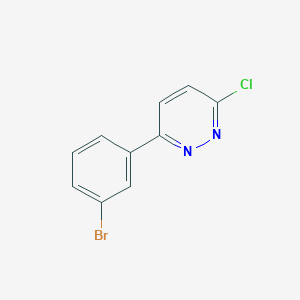
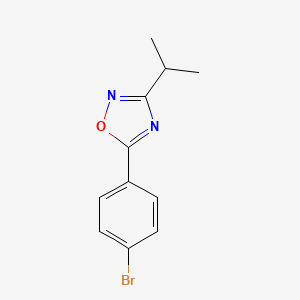
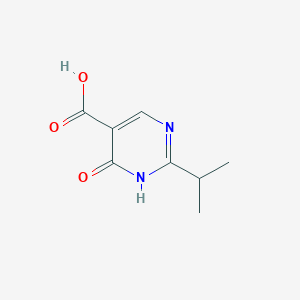
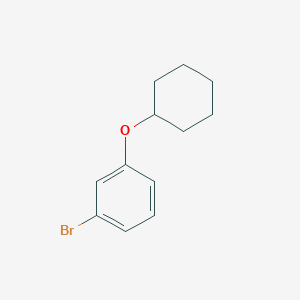
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)